molecular formula C19H16OS3 B1604442 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one CAS No. 24097-29-8

2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one

Cat. No.: B1604442
CAS No.: 24097-29-8
M. Wt: 356.5 g/mol
InChI Key: DAHAOYUEQTUWCG-UHFFFAOYSA-N
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Description

2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one is an organic compound that belongs to the class of thiopyran derivatives This compound is characterized by the presence of two methylthio groups and two phenyl groups attached to a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one typically involves multi-step organic reactions One common method includes the condensation of appropriate thioketones with phenyl-substituted aldehydes under acidic conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like bromine, chlorinating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Halogenated derivatives, nitro derivatives

Scientific Research Applications

2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex thiopyran derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiopyran ring and methylthio groups play a crucial role in its binding affinity and selectivity. For instance, the compound may inhibit enzyme activity by forming covalent bonds with the active site residues or by inducing conformational changes that disrupt the enzyme’s function. Additionally, the phenyl groups contribute to the compound’s overall hydrophobicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-one
  • 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-thione
  • 2,6-Bis(methylthio)-3,5-diphenyl-4H-thiopyran-4-ol

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methylthio and phenyl groups enhances its stability and reactivity compared to other thiopyran derivatives. Additionally, the compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate for the synthesis of various functionalized molecules.

Properties

IUPAC Name

2,6-bis(methylsulfanyl)-3,5-diphenylthiopyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16OS3/c1-21-18-15(13-9-5-3-6-10-13)17(20)16(19(22-2)23-18)14-11-7-4-8-12-14/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHAOYUEQTUWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=O)C(=C(S1)SC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650232
Record name 2,6-Bis(methylsulfanyl)-3,5-diphenyl-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24097-29-8
Record name 2,6-Bis(methylsulfanyl)-3,5-diphenyl-4H-thiopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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